4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline is an organic compound with the molecular formula C16H21NO It is a derivative of aniline, featuring a methoxy group at the 4-position, a methyl group at the 2-position, and an N-substituted phenyl group with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylaniline and 3-(propan-2-yl)benzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Lacks the N-substituted phenyl group with an isopropyl substituent.
2-Methyl-p-anisidine: Similar structure but different substitution pattern.
m-Cresidine: Another derivative of aniline with different substituents.
Uniqueness
4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
143157-96-4 |
---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-(3-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C17H21NO/c1-12(2)14-6-5-7-15(11-14)18-17-9-8-16(19-4)10-13(17)3/h5-12,18H,1-4H3 |
InChI Key |
FQASZVQGBZKYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.